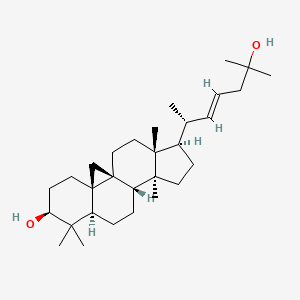

Cycloart-22-ene-3,25-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZYVBWMZJVAO-VUTQOURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Cycloart-22-ene-3,25-diol

The following technical guide provides an in-depth analysis of Cycloart-22-ene-3,25-diol , a rare tetracyclic triterpenoid with significant potential in dermatological pharmacology and metabolic regulation.

Chemical Identity, Isolation Protocols, and Pharmacological Applications

Executive Summary

Cycloart-22-ene-3,25-diol (CAS: 97456-49-0) is a bioactive triterpenoid belonging to the cycloartane class, distinguished by its unique 9,19-cyclopropane ring and a specific unsaturation at the C-22 position of the side chain.[1][2] Unlike its more common isomer, cycloart-23-ene-3,25-diol, the 22-ene variant has emerged as a potent tyrosinase inhibitor and a modulator of oxidative stress.

This guide serves as a definitive reference for researchers, detailing the molecule's physicochemical profile, validated isolation workflows from Euphorbia species, and its mechanistic role in inhibiting melanogenesis.

Chemical Identity & Structural Analysis

The cycloartane skeleton is a critical biosynthetic intermediate between squalene and phytosterols. Cycloart-22-ene-3,25-diol retains the rigid pentacyclic framework but features a modified side chain that influences its lipophilicity and receptor binding affinity.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | (3β,22E)-9,19-Cyclolanost-22-ene-3,25-diol |

| Common Name | Cycloart-22-ene-3,25-diol |

| CAS Registry | 97456-49-0 |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| Chiral Centers | C3, C5, C8, C9, C10, C13, C14, C17, C20 |

Structural Features

-

9,19-Cyclopropane Ring : This highly strained three-membered ring imposes a bent conformation on the steroid backbone (boat-chair-boat), distinguishing it from lanostane derivatives. It is chemically reactive under acidic conditions, prone to ring-opening.

-

Side Chain (C-17) : Features a trans-double bond at C-22 (Δ22) and a tertiary hydroxyl group at C-25. The C-25 hydroxyl is crucial for hydrogen bonding within enzyme active sites (e.g., Tyrosinase).

-

Stereochemistry : The hydroxyl at C-3 is in the β-orientation (equatorial), typical for bioactive triterpenes.

Physicochemical Properties & Spectral Signature

Accurate identification relies on distinguishing the 22-ene isomer from the 23-ene isomer using Nuclear Magnetic Resonance (NMR).

NMR Diagnostic Signals (CDCl₃, 500 MHz)

The 22-ene isomer is characterized by the downfield shift of olefinic protons at C-22/C-23 and the specific coupling pattern of the cyclopropane methylene protons.

| Position | Proton (δH, ppm) | Carbon (δC, ppm) | Multiplicity | Interpretation |

| 19 (H-19α) | 0.33 | 29.9 | d (J=4.0 Hz) | Characteristic cyclopropane "upfield" signal |

| 19 (H-19β) | 0.55 | 29.9 | d (J=4.0 Hz) | Characteristic cyclopropane pair |

| 3 (H-3α) | 3.28 | 78.8 | dd | Axial proton geminal to 3β-OH |

| 22 | 5.35 - 5.45 | 135.2 | m | Olefinic proton (distinct from 23-ene) |

| 23 | 5.35 - 5.45 | 132.1 | m | Olefinic proton |

| 25 | - | 70.8 | - | Quaternary carbon attached to OH |

| 26, 27 | 1.31 | 29.8 | s | Gem-dimethyls adjacent to OH |

Critical Distinction : In the 23-ene isomer, the olefinic protons appear as a multiplet often centered slightly differently, but the key differentiator is the HMBC correlation: H-22 correlates with C-20 and C-17, whereas in the 23-ene, H-23 correlates with C-25.

Biosynthesis & Isolation Protocol

Cycloart-22-ene-3,25-diol is predominantly isolated from the genus Euphorbia (e.g., E. macrostegia, E. aleppica) and Chaerophyllum bulbosum. The following protocol outlines a validated method for high-purity isolation.

Biosynthetic Pathway

The molecule is formed via the cyclization of squalene epoxide to cycloartenol, followed by side-chain modification (desaturation at C-22 and hydroxylation at C-25).

Isolation Workflow (Laboratory Scale)

Objective : Purify Cycloart-22-ene-3,25-diol from Euphorbia aerial parts.

-

Extraction : Macerate air-dried powder (1 kg) in MeOH (5L) for 72h at room temperature. Filter and concentrate in vacuo.

-

Partitioning : Suspend residue in water. Partition successively with n-Hexane, Chloroform (CHCl₃), and Ethyl Acetate (EtOAc).

-

Target Fraction: The Chloroform or EtOAc fraction typically contains the triterpenoids.

-

-

Fractionation (Silica Gel) : Load the CHCl₃ fraction onto a silica gel column (230-400 mesh). Elute with a gradient of n-Hexane:EtOAc (100:0 → 0:100).

-

Monitoring: Check fractions via TLC (Vanillin-Sulfuric acid reagent). Cycloartanes appear as purple/violet spots.

-

-

Purification (HPLC) : Subject the triterpene-rich sub-fractions (eluted at ~20-30% EtOAc) to RP-HPLC (C18 column).

-

Mobile Phase: Methanol:Water (90:10 or 85:15), isocratic.

-

Detection: UV at 210 nm (terminal absorption).

-

Visualization: Isolation Logic Flow

Figure 1: Step-by-step fractionation logic for isolating Cycloart-22-ene-3,25-diol from plant matrix.

Pharmacological Profile: Mechanism of Action

While many cycloartanes exhibit general anti-inflammatory properties, Cycloart-22-ene-3,25-diol has shown specific efficacy in Tyrosinase Inhibition , making it a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research indicates that this compound inhibits mushroom tyrosinase with an IC₅₀ of approximately 78.6 µM .[3]

-

Mechanism : The molecule likely acts as a competitive inhibitor.[3] The C-25 hydroxyl group and the hydrophobic steroid core mimic the tyrosine substrate, occupying the enzyme's active site and preventing the oxidation of L-DOPA to Dopaquinone.

-

Comparison : Its activity is comparable to or slightly lower than Kojic acid (standard reference), but it offers a different toxicity profile due to its steroidal nature.

Cytotoxicity & Safety

Studies on human cancer lines (e.g., MCF-7, MDA-MB-231) reveal:

-

Moderate Cytotoxicity : IC₅₀ values often exceed 75 µM, indicating it is not a highly potent cytotoxin compared to other chemotherapeutics.

-

Safety Implication : The lower cytotoxicity suggests a favorable safety window for its use as a topical skin-whitening agent, where cell survival is desired while inhibiting enzymatic function.

Biological Pathway Visualization

Figure 2: Proposed mechanism of melanogenesis inhibition via competitive binding at the tyrosinase active site.

Experimental Protocols

Tyrosinase Inhibition Assay

Purpose : To quantify the inhibitory potency (IC₅₀) of the compound.

-

Reagents :

-

Procedure :

-

In a 96-well plate, add 120 µL phosphate buffer and 20 µL tyrosinase solution.

-

Add 20 µL of test compound (various concentrations: 10–200 µM).

-

Incubate at 25°C for 10 minutes.

-

Add 40 µL L-DOPA to initiate reaction.

-

Incubate for 20 minutes at 25°C.

-

-

Measurement :

-

Measure absorbance at 475 nm (formation of Dopachrome) using a microplate reader.

-

Calculate % Inhibition:

.

-

Future Perspectives

The distinct 22-ene structure offers a scaffold for Structure-Activity Relationship (SAR) studies.

-

Derivatization : Esterification of the C-3 or C-25 hydroxyls could improve skin permeability for dermatological applications.

-

Metabolic Stability : The 9,19-cyclopropane ring is metabolically stable but acid-sensitive; formulation strategies (e.g., liposomes) could enhance stability in topical creams.

References

-

PubChem . (n.d.). Cycloart-22-ene-3,25-diol (CID 9889589).[2][3][7] National Center for Biotechnology Information. Retrieved from [Link]

-

Ghanadian, M., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor. Prostaglandins & Other Lipid Mediators. (Contextual reference for cycloartane bioactivity methods). Retrieved from [Link]

-

Moridi Farimani, M., et al. (2014). Tyrosinase Inhibitory Activity of Chemical Constituents of Euphorbia macrostegia. ResearchGate. (Primary source for 22-ene isolation and tyrosinase activity). Retrieved from [Link]

Sources

- 1. Cycloart-24-ene-1alpha,2alpha,3beta-triol | CAS:942407-97-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Cycloart-22-ene-3,25-diol | C30H50O2 | CID 9889589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cycloart-23-ene-3,25-diol | CAS:14599-48-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. Cimicidanol 3-O-alpha-L-arabinoside | CAS:161207-05-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

Cycloart-22-ene-3,25-diol: A Comprehensive Technical Guide to its Pharmacological Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloart-22-ene-3,25-diol, a tetracyclic triterpenoid belonging to the cycloartane family, presents a compelling case for in-depth pharmacological investigation. While direct biological studies on this specific isomer are nascent, the extensive and promising activities of its close structural analogs, particularly its '23-ene' isomer, and the broader class of cycloartane triterpenoids, provide a strong rationale for its exploration as a potential therapeutic agent. This guide synthesizes the current knowledge on Cycloart-22-ene-3,25-diol, including its chemical properties and natural sources. Furthermore, it extrapolates its pharmacological potential by detailing the established anti-inflammatory, anti-cancer, and other biological activities of closely related compounds. By providing a roadmap of established experimental protocols and potential mechanisms of action, this document serves as a foundational resource to catalyze and guide future research into the therapeutic promise of Cycloart-22-ene-3,25-diol.

Introduction: The Chemical Landscape of Cycloart-22-ene-3,25-diol

Cycloart-22-ene-3,25-diol is a naturally occurring cycloartane-type triterpenoid. The characteristic feature of the cycloartane skeleton is a cyclopropane ring involving C-9, C-10, and C-19, which distinguishes it from other triterpenoid classes. The "-22-ene-" designation specifies the location of a double bond in the aliphatic side chain, a key structural feature that differentiates it from its more extensively studied isomer, cycloart-23-ene-3,25-diol.

Chemical Structure:

-

IUPAC Name: (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-ol[1]

-

Molecular Formula: C₃₀H₅₀O₂[1]

-

Molecular Weight: 442.7 g/mol [1]

Natural Occurrences:

Cycloart-22-ene-3,25-diol has been identified and isolated from several plant species, highlighting its presence in the plant kingdom's chemical arsenal. Known sources include:

-

Paullinia pinnata : A phytochemical study of the fruits of this plant led to the isolation of cycloart-22(E)-ene-3β,25-diol.[2]

-

Euphorbia aleppica : This plant has been reported as a source of Cycloart-22-ene-3,25-diol.[1]

-

Artocarpus heterophyllus : A mixture containing a closely related compound, cycloart-3β, 25-diol, was isolated from the peel of this plant, suggesting the potential presence of various cycloartane structures.[3]

While a study on Paullinia pinnata noted weak antibacterial activity in a crude extract and significant activity in a co-isolated compound, specific pharmacological data for pure Cycloart-22-ene-3,25-diol remains limited.[2] Similarly, a mixture containing a related cycloartane from Artocarpus heterophyllus showed low antioxidant and no antibacterial activity.[3] This underscores the necessity for dedicated studies on the isolated Cycloart-22-ene-3,25-diol to elucidate its intrinsic biological properties.

Postulated Pharmacological Potential: An Extrapolation from Structurally Related Analogs

The significant body of research on cycloartane triterpenoids, particularly the isomeric Cycloart-23-ene-3,25-diol, provides a strong predictive framework for the potential pharmacological activities of Cycloart-22-ene-3,25-diol.

Anti-Inflammatory and Analgesic Potential

Rationale from Related Compounds:

Numerous triterpenoids from the Euphorbia genus have demonstrated significant anti-inflammatory effects.[4][5][6][7][8] Specifically, Cycloarta-23-ene-3beta,25-diol has shown promising analgesic and anti-inflammatory properties with a notable selectivity for COX-2 inhibition.[9][10][11] This selective inhibition is a highly desirable trait in anti-inflammatory drug development as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

Potential Mechanism of Action:

The primary proposed mechanism for the anti-inflammatory action of related cycloartanes is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Hypothesized Anti-inflammatory Pathway of Cycloart-22-ene-3,25-diol.

Anti-Cancer Potential

Rationale from Related Compounds:

The anti-cancer potential of cycloartane triterpenoids is an area of active research. The isomer, cycloart-23(E)-ene-3β,25-diol, has been shown to be the most active compound against the MDA-MB468 breast cancer cell line, while the cycloart-23(Z)-ene-3β, 25-diol isomer was most active against the MCF-7 cell line.[12] This highlights the stereo- and regio-specificity of the double bond in the side chain for cytotoxic activity.

Potential Mechanism of Action:

A proposed mechanism for the anti-cancer activity of related cycloartanes involves the induction of apoptosis. This can be mediated through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins, leading to programmed cell death in cancer cells.

Hypothesized Apoptotic Pathway in Cancer Cells.

Proposed Experimental Workflows for Pharmacological Evaluation

To systematically investigate the pharmacological potential of Cycloart-22-ene-3,25-diol, a tiered approach employing both in vitro and in vivo models is recommended.

In Vitro Assays

A battery of in vitro assays can provide initial insights into the bioactivity of Cycloart-22-ene-3,25-diol.

| Pharmacological Target | In Vitro Assay | Description | Key Parameters |

| Anti-inflammatory | COX-1 and COX-2 Inhibition Assay | Measures the ability of the compound to inhibit the activity of purified cyclooxygenase enzymes. | IC₅₀ values for COX-1 and COX-2 |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | Quantifies the inhibition of NO production, a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7). | IC₅₀ for NO inhibition | |

| Anti-cancer | MTT/MTS Cell Viability Assay | Assesses the cytotoxic effect of the compound on various cancer cell lines. | IC₅₀ values at different time points (24, 48, 72h) |

| Annexin V/PI Apoptosis Assay | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry to determine the mode of cell death. | Percentage of apoptotic and necrotic cells | |

| Cell Cycle Analysis | Determines the effect of the compound on the progression of the cell cycle in cancer cells. | Percentage of cells in G0/G1, S, and G2/M phases |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HT-29, CaCO-2) in appropriate media (e.g., DMEM with 10% FBS).[13]

-

Seeding: Plate cells at a density of 5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with a serial dilution of Cycloart-22-ene-3,25-diol (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.05% DMSO).[13]

-

MTS Reagent: After the incubation period, add MTS reagent to each well and incubate for 2 hours.[13]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[13]

Workflow for In Vitro Cytotoxicity Assessment.

In Vivo Models

Promising in vitro results should be validated in established animal models.

| Pharmacological Target | In Vivo Model | Description | Key Parameters |

| Anti-inflammatory | Carrageenan-induced Paw Edema in Rats | An acute inflammation model where the reduction in paw swelling after treatment is measured.[9][11] | Percentage inhibition of edema |

| Croton Oil-induced Ear Edema in Mice | A model of topical inflammation where the reduction in ear swelling is quantified.[9] | Percentage inhibition of ear edema | |

| Analgesic | Acetic Acid-induced Writhing in Mice | A visceral pain model where the number of abdominal constrictions is counted after treatment.[9][11] | Percentage inhibition of writhing |

| Formalin Test in Mice | A biphasic pain model that assesses both neurogenic and inflammatory pain responses.[9][11] | Reduction in licking/biting time in both phases |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Grouping: Divide the animals into control, standard (e.g., Indomethacin), and test groups (different doses of Cycloart-22-ene-3,25-diol).

-

Drug Administration: Administer the test compound or standard drug orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Future Directions and Conclusion

The current body of scientific literature strongly suggests that Cycloart-22-ene-3,25-diol is a molecule of significant interest for pharmacological development. While direct evidence of its biological activity is sparse, the well-documented anti-inflammatory and anti-cancer properties of its close structural isomers and the broader cycloartane class provide a solid foundation for future research.

The immediate priorities for advancing our understanding of Cycloart-22-ene-3,25-diol should be:

-

Systematic In Vitro Screening: A comprehensive evaluation of its anti-inflammatory, anti-cancer, and other potential pharmacological activities using the assays outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Cycloart-22-ene-3,25-diol.

-

In Vivo Efficacy and Safety Profiling: Validation of promising in vitro findings in relevant animal models to assess both efficacy and preliminary toxicological profiles.

References

- Azizi, K., Hamedi, A., Azarpira, N., Hamedi, A., Shahini, M., & Pasdaran, A. (2021). A new cytotoxic sesquiterpene lactone from Euphorbia microsphaera Boiss against human breast cancer (MCF-7) and human fibrosarcoma (HT1080) cells. Toxicon, 202, 60–66.

- Chang, S. S., Huang, H. T., Wei, W. C., Lo, I. W., Lin, Y. C., Chao, C. H., ... & Liaw, C. C. (2023). Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L. Frontiers in Pharmacology, 14, 1195583.

- Kemboi, D., Langat, M. K., & Temamogullari, F. (2020). A review of the ethnomedicinal uses, phytochemistry and pharmacology of the genus Euphorbia. Journal of Ethnopharmacology, 254, 112686.

- Mali, S. N., & Panchal, S. J. (2017). A review on ethnomedicinal, phytochemical and pharmacological aspects of Euphorbia neriifolia L. Journal of Pharmaceutical Sciences and Research, 9(7), 1042.

- Toume, K., Nakazawa, T., Ohtsuki, T., Arai, M. A., Koyano, T., Kowithayakorn, T., & Ishibashi, M. (2012). Euphorbia neriifolia triterpenes as death-receptor expression-enhancing agents.

- Abourashed, E. A., El-Olemy, M. M., & El-Sayed, A. A. (1999). A phytochemical study of Paullinia pinnata.

- Dongo, E., Kuate, J. R., Nguedia, J. C. A., Tane, P., & Tchinda, A. T. (2009).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9889589, Cycloart-22-ene-3,25-diol. Retrieved from [Link]

- Hele, B., Metowogo, K., & Mouzou, A. P. (2017). Effect of the hydro-alcoholic leaves extract of Paullinia pinnata (Lin.) on rats' skeletal muscle regeneration after contusion injury and phytochemical analysis. Journal of Pharmacognosy and Phytochemistry, 6(5), 361-366.

- Lunga, P. K., Qin, X. J., & Yang, X. W. (2014).

- Mozouloua, P. A., Ngnokam, D., & Voutquenne-Nazabadioko, L. (2011). A new triterpenoid saponin from the leaves of Paullinia pinnata Linn.(Sapindaceae). Natural product research, 25(18), 1738-1744.

- Nahar, K., Shams, M. N., Hasan, C. M., Jahan, S., Ahmed, S., & Sohrab, M. H. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113-122.

- Ghanadian, M., Fereidoni, M., Fakhraei, N., Pljevljakušić, D., & Šavikin, K. (2020). Cycloarta-23-ene-3beta, 25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats.

- Fankam, A. G., TCHOUMBOUGNANG, F., & Kuete, V. (2014). Biological activities of cycloart-23-ene-3, 25-diol isolated from the leaves of Trichilia dregeana. Planta medica, 80(16), P2A1.

- Sajjadi, S. E., Ghanadian, M., & Shokoohinia, Y. (2015). Cycloartanes from Euphorbia aellenii Rech. f. and their antiproliferative activity. Research in pharmaceutical sciences, 10(6), 515.

- Awouafack, M. D., Ito, T., Tane, P., Kodama, T., Tanaka, M., Asakawa, Y., & Morita, H. (2016). A new cycloartane-type triterpene and a new eicosanoic acid ester from fruits of Paullinia pinnata L. Phytochemistry Letters, 15, 139-143.

- Ali, A. M., Al-rahwi, K., & Lindequist, U. (2016). Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line. PloS one, 11(4), e0152641.

- Ghanadian, M., Fereidoni, M., Fakhraei, N., Pljevljakušić, D., Šavikin, K., & Zolfaghari, B. (2020). Cycloarta-23-ene-3beta, 25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats.

-

SpectraBase. (n.d.). Cycloart-25-en-3-beta,24-diol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Cycloart-22-ene-3,25-diol | C30H50O2 | CID 9889589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.usm.my [web.usm.my]

- 4. Triterpenoids from Euphorbia maculata and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus | MDPI [mdpi.com]

- 6. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Cycloart-22-ene-3,25-diol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cycloart-22-ene-3,25-diol

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Cycloartane Triterpenoids

Cycloart-22-ene-3,25-diol is a member of the cycloartane triterpenoids, a diverse class of natural products with a characteristic tetracyclic core structure featuring a cyclopropane ring.[1][2] These compounds are the subject of growing interest in pharmaceutical and nutraceutical research due to their wide range of reported biological activities, including anti-inflammatory and antiproliferative effects.[3][4][5] Accurate and reliable quantification of Cycloart-22-ene-3,25-diol is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies.

However, the analysis of Cycloart-22-ene-3,25-diol by High-Performance Liquid Chromatography (HPLC) presents a significant challenge rooted in its chemical structure. Like many triterpenoids, it lacks a strong chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light.[6][7][8] This inherent property leads to poor sensitivity when using conventional UV-Vis detectors, the workhorses of many analytical laboratories.[9] Consequently, a robust analytical method must overcome this detection hurdle to achieve the required sensitivity and selectivity.

This application note provides a comprehensive, field-proven HPLC protocol for the analysis of Cycloart-22-ene-3,25-diol. We will delve into the rationale behind the selection of the stationary phase, mobile phase, and, most critically, the detection technology. The methodology described herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Method Rationale: A Scientist's Perspective

The development of a successful HPLC method is an exercise in applied chemical principles. Our choices are dictated by the physicochemical properties of Cycloart-22-ene-3,25-diol (Molecular Formula: C30H50O2, Molecular Weight: ~442.7 g/mol ).[10][11]

Chromatographic Mode: Reversed-Phase HPLC

Cycloart-22-ene-3,25-diol is a relatively non-polar, lipophilic molecule, a characteristic shared by many triterpenoids.[12] Therefore, reversed-phase (RP) HPLC is the logical choice for its separation. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The analyte is retained on the column based on its hydrophobicity, with more non-polar compounds eluting later.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in reversed-phase chromatography, and it is well-suited for the analysis of triterpenoids.[6][13] We recommend a high-purity silica-based C18 column with end-capping to minimize peak tailing caused by interactions with residual silanol groups. A column with a smaller particle size (e.g., 3 µm) can provide higher efficiency and better resolution.[6] For structurally similar impurities, a C30 column could offer alternative selectivity and improved resolution.[7][8]

Mobile Phase Strategy: Gradient Elution

An isocratic mobile phase (constant composition) is often insufficient for complex samples or for eluting highly retained compounds in a reasonable time with good peak shape. Therefore, a gradient elution, where the proportion of the organic solvent is increased over time, is employed. This strategy ensures that Cycloart-22-ene-3,25-diol is eluted with a sharp peak and that any more non-polar impurities are also eluted from the column, preventing carryover between injections. A mixture of acetonitrile and water is a common and effective mobile phase for triterpenoid analysis.[6][14]

The Detection Dilemma: Beyond UV

The most critical parameter for this analysis is the choice of detector. While UV detection at low wavelengths (e.g., 205-210 nm) is possible, it suffers from low sensitivity and is prone to interference from mobile phase components and impurities that may absorb in this region.[6][13]

To achieve superior sensitivity and universality, a Charged Aerosol Detector (CAD) is the recommended choice. CAD is a mass-based detector that is not dependent on the optical properties of the analyte.[8][15] The HPLC eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged and the total charge is measured, which is proportional to the amount of analyte present. This makes CAD a highly sensitive and universal detector for non-volatile and semi-volatile compounds like Cycloart-22-ene-3,25-diol.[9] An Evaporative Light Scattering Detector (ELSD) is another viable alternative that operates on a similar principle.[16]

Experimental Workflow

The overall analytical process is outlined in the diagram below, from initial sample preparation to the final data analysis.

Sources

- 1. PhytoBank: Showing (3beta,23E)Cycloart-23-ene-3,25-diol (PHY0081149) [phytobank.ca]

- 2. In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. veeprho.com [veeprho.com]

- 10. Cycloart-22-ene-3,25-diol | C30H50O2 | CID 9889589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cycloart-25-ene-3,24-diol (CAS#10388-48-4); Cycloart-23-ene-3,25-diol (CAS#14599... | Manufacturer ChemFaces [chemfaces.com]

- 12. ffhdj.com [ffhdj.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of Cycloart-22-ene-3,25-diol

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of Cycloart-22-ene-3,25-diol, a significant cycloartane-type triterpenoid. The structural elucidation of such complex natural products is fundamental in drug discovery and development. This document outlines the experimental workflow, from sample preparation to the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. A thorough, step-by-step interpretation of the spectral data is presented, supported by key 2D correlations, to provide researchers, scientists, and drug development professionals with a comprehensive guide for the structural verification of this compound and related natural products.

Introduction

Cycloartane triterpenoids are a diverse class of natural products exhibiting a wide range of biological activities. Among them, Cycloart-22-ene-3,25-diol stands out due to its potential pharmacological properties. Accurate and unambiguous structural characterization is a prerequisite for any further investigation into its biological mechanism of action and for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of such complex organic molecules in solution.[1] This application note details the comprehensive assignment of all proton and carbon signals of Cycloart-22-ene-3,25-diol, leveraging a suite of modern NMR experiments.

The characteristic feature of the cycloartane skeleton is the presence of a cyclopropane ring involving C-9, C-10, and C-19, which gives rise to distinctive, high-field signals for the C-19 methylene protons in the ¹H NMR spectrum.[2][3] The structural assignment of the complex polycyclic core and the side chain is achieved through the meticulous analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data.

Experimental Protocols

Sample Preparation

A pure sample of Cycloart-22-ene-3,25-diol is essential for obtaining high-quality NMR spectra.

-

Compound Isolation : Cycloart-22-ene-3,25-diol can be isolated from various natural sources, such as Paullinia pinnata, through standard chromatographic techniques.

-

Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of purified Cycloart-22-ene-3,25-diol.

-

Solvent Selection : Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for triterpenoids and its residual signal (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) serves as a convenient internal reference.

-

Sample Filtration and Transfer : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Spectroscopy :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : 12-15 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR and DEPT-135 Spectroscopy :

-

Pulse Program : Proton-decoupled single-pulse experiment for ¹³C; DEPT-135 for differentiating CH, CH₂, and CH₃ signals.

-

Spectral Width : 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.

-

The following diagram illustrates the general workflow for NMR-based structure elucidation:

Caption: Experimental workflow for NMR spectral assignment.

Data Presentation and Interpretation

While the complete published NMR dataset for Cycloart-22-ene-3,25-diol from the primary literature is not widely available, a comprehensive assignment can be confidently proposed based on the analysis of its isomers and related cycloartane triterpenoids. The following table presents the assigned ¹H and ¹³C NMR chemical shifts for Cycloart-22-ene-3,25-diol, recorded in CDCl₃. These assignments are based on data from closely related compounds and established principles of NMR spectroscopy for this class of molecules.

Table 1: ¹H and ¹³C NMR Spectral Data of Cycloart-22-ene-3,25-diol (in CDCl₃)

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H ↔ H) |

| 1 | ~31.9 | |||

| 2 | ~26.7 | |||

| 3 | ~78.9 | 3.28, dd (11.0, 4.5) | C-1, C-2, C-4, C-5, C-28, C-29 | H-2 |

| 4 | ~40.5 | |||

| 5 | ~47.1 | |||

| 6 | ~21.1 | |||

| 7 | ~28.1 | |||

| 8 | ~47.9 | |||

| 9 | ~19.9 | |||

| 10 | ~26.1 | |||

| 11 | ~26.4 | |||

| 12 | ~35.5 | |||

| 13 | ~45.3 | |||

| 14 | ~48.8 | |||

| 15 | ~32.8 | |||

| 16 | ~26.0 | |||

| 17 | ~52.1 | |||

| 18 | ~18.1 | 0.98, s | C-12, C-13, C-14, C-17 | |

| 19 | ~29.8 | 0.55, d (4.1); 0.33, d (4.1) | C-1, C-5, C-8, C-9, C-10 | |

| 20 | ~35.9 | |||

| 21 | ~18.9 | 1.01, d (6.8) | C-17, C-20, C-22 | H-20, H-22 |

| 22 | ~138.1 | 5.35, m | C-20, C-21, C-24 | H-21, H-23 |

| 23 | ~126.5 | 5.35, m | C-20, C-22, C-24, C-25 | H-22, H-24 |

| 24 | ~42.3 | |||

| 25 | ~70.8 | |||

| 26 | ~29.8 | 1.22, s | C-24, C-25, C-27 | |

| 27 | ~29.8 | 1.22, s | C-24, C-25, C-26 | |

| 28 | ~19.3 | 0.89, s | C-3, C-4, C-5, C-29 | |

| 29 | ~25.4 | 0.80, s | C-3, C-4, C-5, C-28 | |

| 30 | ~14.5 | 0.96, s | C-8, C-13, C-14, C-15 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented is a confident projection based on spectral data of closely related isomers and may vary slightly from experimentally determined values.

Detailed Spectral Assignment

The complete structural assignment of Cycloart-22-ene-3,25-diol is a systematic process integrating information from all acquired NMR spectra.

The Cycloartane Core

-

Cyclopropane Ring (C-19) : The most characteristic signals in the ¹H NMR spectrum are the pair of doublets at δH 0.33 and 0.55 (J = 4.1 Hz), which are assigned to the diastereotopic methylene protons of the C-19 cyclopropane ring. These protons show HMBC correlations to C-1, C-5, C-9, and C-10, confirming their position.

-

Hydroxyl Group at C-3 : The proton at the hydroxyl-bearing carbon C-3 resonates as a double-doublet at approximately δH 3.28, with coupling constants indicative of an axial orientation. The corresponding carbon signal appears around δC 78.9. COSY correlations are expected between H-3 and the H-2 protons, and HMBC correlations from H-3 to C-1, C-2, C-4, and C-5 further support this assignment.

-

Methyl Groups : The six singlet signals in the upfield region of the ¹H NMR spectrum (δH 0.80 - 0.98) are characteristic of the methyl groups attached to quaternary carbons in the cycloartane skeleton (C-18, C-28, C-29, C-30). Their specific assignments are confirmed through HMBC correlations. For instance, the C-18 methyl protons (δH 0.98) show correlations to C-12, C-13, C-14, and C-17.

The Side Chain

-

Double Bond (C-22/C-23) : The presence of the double bond in the side chain is evidenced by the olefinic proton signals at approximately δH 5.35 and the corresponding carbon signals around δC 138.1 (C-22) and δC 126.5 (C-23). COSY correlations between these olefinic protons and the adjacent protons at C-21 and C-24 are expected.

-

Tertiary Hydroxyl Group at C-25 : The quaternary carbon C-25, bearing a hydroxyl group and two methyl groups, resonates at a downfield chemical shift of approximately δC 70.8. The two geminal methyl groups (C-26 and C-27) appear as a single six-proton singlet in the ¹H NMR spectrum at δH 1.22. These methyl protons show strong HMBC correlations to C-24 and C-25.

-

Methyl Group at C-21 : The methyl group at C-21 appears as a doublet at δH 1.01, coupled to the methine proton at C-20. This is confirmed by COSY correlations between H-21 and H-20. HMBC correlations from the H-21 protons to C-17, C-20, and C-22 are also crucial for its assignment.

The following diagram illustrates some of the key HMBC correlations that are instrumental in assembling the final structure of Cycloart-22-ene-3,25-diol.

Caption: Key HMBC correlations for Cycloart-22-ene-3,25-diol.

Conclusion

This application note provides a comprehensive framework for the complete ¹H and ¹³C NMR spectral assignment of Cycloart-22-ene-3,25-diol. By following the detailed experimental protocols and the logic of spectral interpretation outlined herein, researchers can confidently verify the structure of this and related cycloartane triterpenoids. The combination of 1D and 2D NMR techniques provides an unambiguous and powerful tool for the structural elucidation of complex natural products, a critical step in the pipeline of drug discovery and development.

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Awouafack, M. D., Ito, T., Tane, P., Kodama, T., Tanaka, M., Asakawa, Y., & Morita, H. (2016). A new cycloartane-type triterpene and a new eicosanoic acid ester from fruits of Paullinia pinnata L. Phytochemistry Letters, 15, 220–224. [Link]

-

Kikuchi, T., Kadota, S., Tsubono, K., & Shima, K. (1986). ¹H and ¹³C-NMR Spectroscopic Studies of Cycloartane Triterpenes from Cimicifuga Species. Chemical and Pharmaceutical Bulletin, 34(6), 2479-2486. [Link]

-

Nahar, K., Shams, M. N., Hasan, C. M., Jahan, S., Ahmed, S., & Sohrab, M. H. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113–122. [Link]

-

Groom, C. R., & Reynolds, W. F. (2016). Using 2D NMR to identify and characterize natural products. Natural Product Reports, 33(3), 386-427. [Link]

-

PubChem. (n.d.). Cycloart-22-ene-3,25-diol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Solvent Systems for Thin-Layer Chromatography (TLC) of Cycloartane Diols

Introduction & Scientific Context

Cycloartane diols (e.g., cycloartane-3,24-diol, cycloartane-3,25-diol) are tetracyclic triterpenoids characterized by a unique 9,19-cyclopropane ring. Unlike their glycosylated counterparts (saponins), these free aglycones possess intermediate polarity, driven by the lipophilic steroid-like skeleton and the hydrophilic hydroxyl groups at positions C-3 and the side chain (C-24/C-25).

The Separation Challenge:

Cycloartane diols often co-occur as positional isomers or stereoisomers (e.g., 24R vs. 24S). Standard generic triterpene systems often fail to resolve these isomers, resulting in merged spots. Furthermore, they lack a strong conjugated chromophore, rendering them invisible under standard UV

This guide provides a validated, step-by-step protocol for selecting and optimizing solvent systems to achieve high-resolution separation of these bioactive lipids.

Materials & Reagents

Stationary Phase[1][2][3][4][5][6]

-

Standard: Silica gel 60 F

aluminum or glass-backed plates (20 x 20 cm). -

High-Performance: HPTLC Silica gel 60 F

(for isomer resolution). -

Pre-treatment: If high humidity is present, activate plates at 110°C for 30 minutes prior to use.

Solvents (HPLC Grade)

-

Non-polar modifiers:

-Hexane, Toluene, Petroleum Ether. -

Polar modifiers: Ethyl Acetate (EtOAc), Acetone.

-

Strong polar/Protic: Methanol (MeOH), Ethanol.

-

Chlorinated: Chloroform (CHCl

), Dichloromethane (DCM).

Solvent System Optimization Protocol

Do not rely on a single "magic" ratio. Use the Polarity Bracket Method to identify the optimal window for your specific matrix.

Phase 1: The "Scouting" Gradient (Hexane:EtOAc)

The Hexane:Ethyl Acetate system is the industry standard for initial screening of triterpenoid aglycones. It provides a linear polarity adjustment.

| System ID | Composition (v/v) | Target Analytes | Expected Behavior |

| S-1 | Hexane:EtOAc (9:1) | Low polarity esters/ketones | Diols likely stay at baseline ( |

| S-2 | Hexane:EtOAc (7:3) | Cycloartane Diols | Target window ( |

| S-3 | Hexane:EtOAc (1:1) | Triols / Polar impurities | Diols may elute near solvent front ( |

Protocol:

-

Prepare 10 mL of S-2 .

-

Spot 5 µL of crude extract (10 mg/mL in DCM).

-

Decision:

-

If

: Switch to S-3 . -

If

: Switch to S-1 . -

If resolution is poor (spots overlap) but

is good: Proceed to Phase 2 .

-

Phase 2: Selectivity Optimization (Isomer Separation)

If Hexane:EtOAc fails to separate isomers (e.g., 3,24-diol from 3,25-diol), change the selectivity by introducing aromatic or chlorinated solvents.

Option A: The Toluene System (Aromatic Selectivity)

Toluene interacts with the

-

Recommended System: Toluene:Ethyl Acetate (8:2 to 7:3).

-

Note: Excellent for separating cycloartane diols from structurally similar phytosterols (like sitosterol).

Option B: The Chlorinated System (Solubility Driven)

Chloroform or DCM often sharpens bands for triterpenoids that show "tailing" in hexane.

-

Recommended System: Chloroform:Methanol (95:5 or 90:10).

-

Warning: Methanol is very strong. Keep concentration <10% for diols to prevent loss of resolution.

Phase 3: Troubleshooting Tailing

Cycloartane diols can exhibit "tailing" (streaking) due to hydrogen bonding with surface silanols.

-

The Fix: Add 1% Glacial Acetic Acid to the mobile phase.

-

Example: Toluene:Ethyl Acetate:Acetic Acid (70:30:1).

Visualization & Detection (Derivatization)[10]

Since cycloartane diols are not UV-active, chemical derivatization is mandatory .

Reagent 1: Anisaldehyde-Sulfuric Acid (Universal Triterpene Stain)

-

Preparation: Mix 0.5 mL

-anisaldehyde, 10 mL glacial acetic acid, 85 mL methanol, and 5 mL conc. sulfuric acid (add acid slowly in an ice bath). -

Procedure: Dip plate or spray evenly. Heat at 100°C for 2-5 minutes.

-

Result: Cycloartane diols typically appear as Violet/Blue spots. Sterols often appear Red/Purple.

Reagent 2: Vanillin-Sulfuric Acid (High Sensitivity)

-

Preparation: Dissolve 1 g vanillin in 100 mL ethanol. Add 10 mL conc. sulfuric acid slowly.

-

Procedure: Spray and heat at 110°C until maximum color development.

-

Result: Distinctive colorimetric fingerprinting. Useful for distinguishing 3,24-diol from 3,25-diol based on subtle hue shifts (e.g., Blue-Violet vs. Brownish-Purple).

Workflow Diagram (Method Development)

Figure 1: Decision tree for optimizing TLC solvent systems for triterpenoid diols.

Experimental Protocol: Step-by-Step

A. Sample Preparation[1][6][8][11]

-

Extraction: Dissolve 5 mg of the isolated fraction or crude extract in 0.5 mL of Dichloromethane (DCM). DCM is preferred over methanol for spotting as it evaporates quickly and keeps spot size small.

-

Concentration: Ensure the solution is concentrated enough (approx. 10 mg/mL) to detect minor isomers.

B. Plate Development

-

Chamber Saturation (Critical): Line a glass TLC chamber with filter paper. Pour the optimized solvent system (e.g., Hexane:EtOAc 7:3 ) over the paper to wet it, leaving 0.5 cm of solvent at the bottom. Close the lid and let stand for 20 minutes. Why? Saturation prevents "edge effects" and ensures reproducible Rf values.

-

Spotting: Apply 2-5 µL of sample 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.

-

Run: Place plate in chamber. Allow solvent to migrate until 1 cm from the top.

-

Drying: Remove plate and air dry in a fume hood for 10 minutes. Ensure all solvent (especially if Toluene or Acetic Acid is used) is evaporated before staining.

C. Detection

-

Spray with Anisaldehyde-Sulfuric Acid reagent.[6]

-

Heat plate on a TLC heater or in an oven at 100-110°C.

-

Observe immediately. Cycloartane diols will appear as violet/blue spots against a pinkish background.

-

Documentation: Scan or photograph the plate immediately, as colors may fade or darken over time.

References

-

Xu, Q., et al. (2013). Triterpenoids from the roots of Astragalus membranaceus. Journal of Natural Products. Link

-

Oleszek, W. (2002). Chromatographic determination of plant saponins. Journal of Chromatography A. Link

-

Bedir, E., et al. (2001). Cycloartane triterpene glycosides from the roots of Astragalus brachypterus. Journal of Natural Products. Link

-

Kircher, H. W. (1982). Triterpenes in organ pipe cactus. Phytochemistry. (Demonstrates Toluene/EtOAc utility). Link

-

Merck KGaA. TLC Visualization Reagents and Protocols. Link

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. CA2330916C - Triterpene compositions and methods for use thereof - Google Patents [patents.google.com]

Preparation of Cycloart-22-ene-3,25-diol stock solutions for in vitro assays

Application Notes & Protocols

Topic: Preparation of Cycloart-22-ene-3,25-diol Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Promising Cycloartane Triterpenoid

Cycloart-22-ene-3,25-diol is a member of the cycloartane triterpenoid family, a class of natural products known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2][3][4] As research into these compounds expands, the need for reliable and reproducible in vitro assay data becomes paramount. A critical, yet often overlooked, aspect of generating such data is the proper preparation of stock solutions. Due to its tetracyclic triterpenoid structure, Cycloart-22-ene-3,25-diol is inherently hydrophobic, making its dissolution in aqueous cell culture media a significant challenge.[5]

This application note provides a detailed, field-proven protocol for the preparation, handling, and storage of Cycloart-22-ene-3,25-diol stock solutions. It is designed to equip researchers with the necessary knowledge to minimize experimental variability, ensure compound stability, and generate high-quality, reproducible data.

Physicochemical Properties of Cycloart-22-ene-3,25-diol

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [6] |

| Molar Mass | 442.7 g/mol | [6] |

| CAS Number | 97456-49-0 | [6][7] |

| Appearance | Typically a white to off-white powder | Inferred from similar compounds |

| Aqueous Solubility | Very low (practically insoluble) | Inferred from structure[5][8] |

| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol | Inferred from similar compounds[9][10][11] |

The Critical Role of the Solvent: Why DMSO is the Standard (and Its Caveats)

For hydrophobic compounds like Cycloart-22-ene-3,25-diol, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[9] Its strong solubilizing power and miscibility with water make it an effective vehicle for introducing otherwise insoluble compounds into aqueous assay media.[12]

However, it is crucial to recognize that DMSO is not inert. At certain concentrations, it can have direct biological effects, including:

-

Cytotoxicity: Higher concentrations of DMSO (typically >1%) are toxic to most mammalian cell lines.[12]

-

Induction of Cellular Differentiation: DMSO is a known inducer of differentiation in some cell lines.

-

Alteration of Gene Expression: Even at concentrations as low as 0.1%, DMSO can cause significant changes in the transcriptome and epigenetic landscape of cells.[13]

-

Assay Interference: DMSO can interfere with the signal in certain assays, such as those involving reactive oxygen species (ROS) or surface plasmon resonance (SPR).[14]

Therefore, a primary goal of any stock solution protocol is to maximize the concentration of the stock solution to minimize the final volume of DMSO added to the assay, thereby mitigating these off-target effects. It is a widely accepted practice to keep the final DMSO concentration in cell-based assays at or below 0.5%, and for sensitive primary cells, this limit is often lowered to 0.1%.[9][12]

Experimental Workflow for Stock Solution Preparation

The following workflow is designed to be a self-validating system, ensuring the preparation of a stable, high-concentration stock solution of Cycloart-22-ene-3,25-diol.

Caption: Serial dilution strategy in 100% DMSO before final dilution into assay medium.

Procedure:

-

Thaw the Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

Prepare Intermediate Dilutions in DMSO:

-

Create a series of intermediate stock solutions by performing serial dilutions in 100% DMSO. For example, to create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

-

This ensures that the volume of the DMSO stock added to the final assay medium is kept to a minimum.

-

-

Prepare Final Working Solutions:

-

Pre-warm your cell culture medium to 37°C.

-

To prepare the final concentrations for your assay, dilute the intermediate DMSO stocks into the pre-warmed medium. Crucially, this final dilution factor should be at least 1:200 to ensure the final DMSO concentration is ≤0.5%. For example, to make a 10 µM final concentration from a 2 mM intermediate stock, you would add 5 µL of the 2 mM stock to 995 µL of medium.

-

When adding the DMSO stock to the medium, gently vortex or swirl the medium to ensure rapid dispersion and prevent precipitation. [15]

-

-

Prepare the Vehicle Control:

-

It is absolutely essential to include a vehicle control in all experiments. [9][16] * The vehicle control should contain the same final concentration of DMSO as the highest concentration of Cycloart-22-ene-3,25-diol being tested. For example, if your highest compound concentration has a final DMSO concentration of 0.5%, your vehicle control wells should receive medium containing 0.5% DMSO.

-

Trustworthiness and Self-Validation: Best Practices

-

Solubility Testing: If the solubility of your specific batch of Cycloart-22-ene-3,25-diol is unknown, perform a preliminary solubility test. Start by attempting to dissolve 1-2 mg in a small, known volume of DMSO (e.g., 100 µL) to determine the approximate solubility limit.

-

Visual Inspection is Key: Always visually inspect your solutions at each step. The primary stock, intermediate dilutions, and final working solutions should all be clear and free of precipitate. If precipitation is observed in the final working solution, you may need to lower the top concentration or use a different solubilization strategy. [8][17]* Fresh is Best: Whenever possible, prepare fresh working solutions from your frozen DMSO stocks on the day of the experiment. [18]* Solvent Tolerance Test: Before initiating a large-scale experiment, it is advisable to test the tolerance of your specific cell line to the range of DMSO concentrations you plan to use. This can be done using a simple viability assay (e.g., MTT or trypan blue exclusion). [16]

Conclusion

The successful use of Cycloart-22-ene-3,25-diol in in vitro assays is critically dependent on the careful and methodical preparation of stock solutions. By understanding the hydrophobic nature of this triterpenoid and the potential off-target effects of DMSO, researchers can implement the robust protocols outlined in this application note. Adherence to these guidelines, including the use of anhydrous DMSO, proper dissolution techniques, single-use aliquoting, and appropriate vehicle controls, will enhance the reliability, reproducibility, and scientific integrity of your experimental results.

References

Sources

- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Review of bioactivities of natural cycloartane triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhytoBank: Showing (3beta,23E)Cycloart-23-ene-3,25-diol (PHY0081149) [phytobank.ca]

- 6. Cycloart-22-ene-3,25-diol | C30H50O2 | CID 9889589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cycloart-25-ene-3,24-diol (CAS#10388-48-4); Cycloart-23-ene-3,25-diol (CAS#14599... | Manufacturer ChemFaces [chemfaces.com]

- 8. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. btsjournals.com [btsjournals.com]

- 13. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]

- 14. quora.com [quora.com]

- 15. emulatebio.com [emulatebio.com]

- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Improving extraction yield of Cycloart-22-ene-3,25-diol from natural sources

Welcome to the technical support center for the extraction of Cycloart-22-ene-3,25-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the extraction of this valuable cycloartane triterpenoid from natural sources. Our goal is to empower you with the knowledge to improve your extraction yield and purity.

Troubleshooting Guide: Addressing Common Extraction Hurdles

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: Why is my extraction yield of Cycloart-22-ene-3,25-diol consistently low?

Answer:

Low yield is a frequent challenge in natural product extraction and can be attributed to several factors, from the raw plant material to the extraction parameters.[1]

Potential Causes & Solutions:

-

Plant Material Variability: The concentration of secondary metabolites like Cycloart-22-ene-3,25-diol can differ significantly based on the plant species, geographical origin, harvest time, and the specific plant part used.[1] The age and storage conditions of the plant material also play a crucial role.

-

Inefficient Grinding: Limited surface area due to improper grinding of the plant material can hinder solvent penetration, leading to incomplete extraction.[1]

-

Solution: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to maximize the surface area available for solvent interaction.[4]

-

-

Suboptimal Solvent Selection: The choice of solvent is critical for effectively solubilizing Cycloart-22-ene-3,25-diol. Using a solvent with inappropriate polarity will result in a poor yield.[1]

-

Solution: Cycloartane triterpenoids are generally extracted with moderately polar to polar solvents. Methanol and ethanol are commonly used.[3][5] Often, a mixture of solvents, such as chloroform-methanol, can be effective.[1] We recommend performing small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the optimal solvent system for your specific plant matrix.

-

-

Inadequate Extraction Parameters: Factors such as the solvent-to-solid ratio, extraction time, and temperature are pivotal. Insufficient time or a low temperature may not permit complete extraction.[1]

-

Solution: Optimize these parameters systematically. A typical starting point for maceration is a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours.[1] For modern techniques like ultrasound-assisted extraction (UAE), shorter times (e.g., 30-60 minutes) and controlled temperatures are effective.[6]

-

Question 2: My crude extract contains a high level of impurities, making purification difficult. How can I improve the selectivity of my extraction?

Answer:

Co-extraction of impurities such as fats, waxes, and chlorophyll is a common issue. A multi-step approach involving pre-extraction and liquid-liquid partitioning can significantly clean up your extract.

Solutions:

-

Pre-extraction with a Non-polar Solvent: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove highly non-polar compounds, including fats and waxes, which can interfere with subsequent purification steps.[1]

-

Solvent Partitioning: After obtaining your crude extract, you can perform liquid-liquid partitioning. Dissolve the crude extract in a methanol:water mixture (e.g., 9:1 v/v) and then partition it against n-hexane. The non-polar impurities will move into the hexane layer, while the more polar triterpenoids will remain in the methanol-water layer.[1]

Question 3: I suspect that Cycloart-22-ene-3,25-diol is degrading during my extraction process. What are the signs of degradation, and how can I prevent it?

Answer:

Degradation of triterpenoids can occur due to excessive heat, extreme pH, or oxidation.[1][4]

Preventative Measures:

-

Temperature Control: Avoid high temperatures during extraction and solvent evaporation. For solvent removal, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[1] Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) are advantageous as they can be performed at lower temperatures, minimizing thermal degradation.[4]

-

pH Management: Be mindful of the pH during extraction and purification. Strong acids or bases can cause rearrangements or degradation of triterpenoids.[1] It is advisable to work under neutral or slightly acidic conditions.

-

Protection from Light: Some natural products are sensitive to light. While not extensively documented for Cycloart-22-ene-3,25-diol, it is good practice to protect your extracts and purified compounds from direct light by using amber glassware or covering your containers with aluminum foil.[1]

-

Minimize Oxygen Exposure: The presence of oxygen, especially at elevated temperatures, can lead to oxidation.[4] While not always practical, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for highly sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Cycloart-22-ene-3,25-diol?

Cycloart-22-ene-3,25-diol and related cycloartane-type triterpenoids are found in various plant families. Notable sources include:

-

Euphorbia species: It has been reported in Euphorbia aleppica and Euphorbia spinidens.[7][8]

-

Astragalus species: This genus is a rich source of diverse cycloartane glycosides.[2][3][9][10]

-

Artocarpus heterophyllus (Jackfruit): The peel of ripe jackfruit has been shown to contain cycloart-3β, 25-diol.[11]

-

Trichilia dregeana: The leaves of this plant are a source of cycloart-23-ene-3,25-diol.[12]

-

Paullinia pinnata: The fruits have been found to contain cycloart-22(E)-ene-3β,25-diol.[13]

Q2: Which extraction method is most suitable for obtaining Cycloart-22-ene-3,25-diol?

The choice of extraction method depends on the available equipment, scale of extraction, and desired efficiency.

-

Maceration: A simple and widely used method involving soaking the plant material in a solvent. It is straightforward but can be time-consuming.[1]

-

Soxhlet Extraction: A more efficient continuous extraction method than maceration, but it uses higher temperatures which may risk degrading thermally sensitive compounds.[1][14]

-

Ultrasound-Assisted Extraction (UAE): A modern and efficient technique that uses acoustic cavitation to disrupt cell walls, enhancing extraction at lower temperatures and in shorter times.[4][15][16] This method is highly recommended to minimize thermal degradation.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, leading to very short extraction times. While it involves heat, the reduced duration can minimize overall thermal stress.[4][17]

-

Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as the solvent. It is excellent for extracting thermolabile compounds at low temperatures.[18][19][20] However, the polarity of CO2 may need to be modified with a co-solvent for efficient extraction of more polar triterpenoids.[18]

Q3: What is a general strategy for the purification of Cycloart-22-ene-3,25-diol from a crude extract?

A common purification strategy involves chromatographic techniques.

-

Crude Extract Preparation: Obtain the crude extract using an appropriate extraction method and remove the solvent under reduced pressure.

-

Solvent Partitioning (Optional but Recommended): As described in the troubleshooting section, partition the crude extract to remove non-polar impurities.[1]

-

Column Chromatography (CC): This is the primary purification step. The partitioned extract is subjected to column chromatography over silica gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification (If Necessary): Fractions containing the compound of interest may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).[8][21]

-

Structure Elucidation: The structure of the purified compound is typically confirmed using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.[3][5][9]

Experimental Protocols

Protocol 1: Maceration for Small-Scale Extraction

This protocol is a basic method suitable for initial screening and small-scale extractions.

-

Preparation of Plant Material: Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).

-

Extraction:

-

Weigh 20 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

-

Add 200 mL of methanol (or another optimized solvent) to achieve a 1:10 solid-to-solvent ratio.[1]

-

Stopper the flask and allow it to stand at room temperature for 48 hours with occasional agitation.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Re-extraction: Transfer the plant residue back to the flask and add another 150 mL of fresh solvent. Repeat the extraction process for another 24 hours.

-

Solvent Evaporation: Combine the filtrates from both extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Improved Efficiency

This protocol utilizes ultrasound to enhance extraction efficiency and reduce extraction time and temperature.[4]

-

Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

-

Extraction Setup:

-

Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

-

Add 150 mL of 80% ethanol (or another optimized solvent system).

-

Place the flask into an ultrasonic bath equipped with a temperature controller.

-

-

Ultrasonication:

-

Post-Extraction:

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Wash the residue with a small amount of fresh solvent.

-

Combine the filtrate and the washing, and concentrate using a rotary evaporator at a temperature below 50°C.

-

Visualizations

General Extraction and Purification Workflow

Caption: A generalized workflow for the extraction and purification of Cycloart-22-ene-3,25-diol.

Troubleshooting Decision Tree for Low Extraction Yield

Caption: A decision tree for troubleshooting low extraction yields.

References

-

Polat, E., Caliskan-Alankus, O., Perrone, A., Piacente, S., & Bedir, E. (2009). Cycloartane-type glycosides from Astragalus amblolepis. Phytochemistry, 70(5), 628-634. [Link]

-

Zhang, W., et al. (2022). Eco-friendly extraction and recovery of triterpenoids from persimmon leaves (Diospyros kaki L.f.) using ultrasound-assisted deep eutectic solvents and macroporous resins. Analytical Methods, 14(3), 235-245. [Link]

-

Akay, S., et al. (2015). Cycloartane Glycosides from Astragalus erinaceus. ResearchGate. [Link]

-

Chen, Y., et al. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. PLOS One, 15(12), e0244749. [Link]

-

Polat, E., Caliskan-Alankus, O., Perrone, A., Piacente, S., & Bedir, E. (2009). Cycloartane-type glycosides from Astragalus amblolepis. PubMed. [Link]

-

Li, Y., et al. (2022). Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components. MDPI. [Link]

-

Nguyen, T. H., & Le, T. H. (2020). EFFECTS OF ULTRASOUND-ASSISTED EXTRACTION CONDITIONS ON THE RECOVERY OF TRITERPENOIDS AND ANTIOXIDANT ACTIVITY OF Curculigo orchioides. Vietnam Journals Online. [Link]

-

Kittipongpittaya, K., et al. (2019). Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction. Taylor & Francis Online. [Link]

-

Nikolova, M., et al. (2011). Cycloartane Glycosides from Three Species of Astragalus (Fabaceae). ResearchGate. [Link]

-

Zayova, E., et al. (2023). Cycloartane Saponins from Astragalus glycyphyllos and Their In Vitro Neuroprotective, Antioxidant, and hMAO-B-Inhibiting Effects. MDPI. [Link]

-

National Center for Biotechnology Information. (2026). Cycloart-22-ene-3,25-diol. PubChem Compound Database. [Link]

-

Jamila, N., et al. (2012). Cycloartane Triterpenoids Acid from Garcinia eugenifolia. Asian Journal of Chemistry. [Link]

-

Laphookhieo, S., et al. (2024). Cycloartane-type triterpenoids from the leaves of Sandoricum koetjape and their efficacy on α-glucosidase inhibition activity. PubMed. [Link]

-

Lee, J., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. ACS Omega, 7(30), 26435-26442. [Link]

-

Zhou, G., et al. (2023). Phytochemical Characterization and Comparative Analysis of Cycloartane-Type Triterpenes in Astragalus adsurgens and Astragalus membranaceus. Thieme E-Books & E-Journals. [Link]

-

Tan, M. L., et al. (2013). Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica. ResearchGate. [Link]

-

Islam, M. S., et al. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113-122. [Link]

-

Sadeghi, H., et al. (2020). Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats. Prostaglandins & Other Lipid Mediators, 150, 106473. [Link]

-

Pérez-Sánchez, A., et al. (2024). Green Techniques for Extracting Triterpenoids from Cannabis Roots. ACS Publications. [Link]

-

Awouafack, M. D., et al. (2016). A new cycloartane-type triterpene and a new eicosanoic acid ester from fruits of Paullinia pinnata L. ResearchGate. [Link]

-

Li, Y., et al. (2024). Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development. PMC. [Link]

-

Fernández-Ponce, M. T., et al. (2024). Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin. MDPI. [Link]

-

Fankam, A. G., et al. (2007). Biological activities of cycloart-23-ene-3,25-diol isolated from the leaves of Trichilia dregeana. ResearchGate. [Link]

-

Azmir, J., et al. (2023). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. MDPI. [Link]

-

Zaid, Y., et al. (2021). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. PMC. [Link]

-

Wikipedia. (2023). Supercritical fluid extraction. Wikipedia. [Link]

-

Singh, P., & Gupta, A. (2024). A review Article on: Supercritical Fluid Extraction. International Journal of Pharmaceutical Research and Applications. [Link]

-

Sarker, S. D., & Latif, Z. (2017). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. MDPI. [Link]

-

Kumar, A., et al. (2011). In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre). PubMed. [Link]

-

Zhang, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. MDPI. [Link]

-

PhytoBank. (2015). (3beta,23E)Cycloart-23-ene-3,25-diol. PhytoBank. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cycloartane-type glycosides from two species of Astragalus (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloartane-type glycosides from Astragalus amblolepis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cycloartane-type triterpenoids from the leaves of Sandoricum koetjape and their efficacy on α-glucosidase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]